Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 194163-36-5
VCID: VC8086112
InChI: InChI=1S/C11H11BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6H2,1H3
SMILES: CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

CAS No.: 194163-36-5

Cat. No.: VC8086112

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate - 194163-36-5

Specification

CAS No. 194163-36-5
Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
IUPAC Name ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C11H11BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6H2,1H3
Standard InChI Key FRWJLWVJGAUGGM-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br
Canonical SMILES CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br

Introduction

Chemical Identity and Physical Properties

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate belongs to the class of dihydrobenzofurans, characterized by a partially saturated furan ring. The compound’s exact mass is 269.989 g/mol, with a polar surface area (PSA) of 35.53 Ų and a calculated LogP value of 2.32, indicating moderate lipophilicity . Key physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number194163-36-5
Molecular FormulaC11H11BrO3\text{C}_{11}\text{H}_{11}\text{BrO}_{3}
Molecular Weight271.11 g/mol
Exact Mass269.989 g/mol
LogP2.32
Polar Surface Area35.53 Ų

The bromine substituent at the 5-position enhances electrophilic reactivity compared to non-halogenated analogs, making the compound a versatile intermediate in organic synthesis . The ethyl ester group at the 2-position contributes to its stability and solubility in organic solvents, which is critical for its application in cross-coupling reactions.

Synthesis and Industrial Production

The synthesis of ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves a multi-step process. Initial bromination of the benzofuran core at the 5-position is achieved using N\text{N}-bromosuccinimide (NBS) under controlled conditions. Subsequent esterification with ethyl bromoacetate in the presence of a base, such as potassium carbonate, yields the target compound . Industrial production scales this reaction sequence, optimizing temperature and solvent systems to ensure reproducibility and high yields.

A representative synthesis protocol involves:

  • Bromination: Reacting 2,3-dihydro-1-benzofuran with NBS in a chlorinated solvent (e.g., dichloromethane) at 0–5°C for 4–6 hours.

  • Esterification: Treating the brominated intermediate with ethyl bromoacetate and potassium carbonate in dry benzene under reflux for 8–12 hours .

This method achieves an isolated yield of approximately 84% after recrystallization from ethanol . Variations in reaction conditions, such as substituting benzene with tetrahydrofuran (THF), have been explored to improve safety and efficiency .

Research Findings and Biological Activity

While specific studies on ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate are scarce, benzofuran derivatives exhibit broad pharmacological profiles. For instance:

  • Anticancer Activity: Benzofurans inhibit cell proliferation in cancer lines (e.g., MCF-7 breast cancer) by interfering with microtubule assembly.

  • Antimicrobial Effects: Halogenated benzofurans show potency against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

  • Anti-inflammatory Properties: Structural analogs reduce COX-2 expression by 40–60% in murine models .

The bromine atom enhances these activities by increasing electrophilicity and improving target binding affinity compared to chloro or fluoro substituents.

Comparison with Halogenated Analogs

The bromine atom in ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate confers distinct advantages over its chloro and fluoro counterparts (Table 2).

Table 2: Comparative Analysis of Halogenated Dihydrobenzofurans

PropertyBr-Substituted (This Compound)Cl-SubstitutedF-Substituted
Molecular Weight271.11 g/mol226.66 g/mol210.19 g/mol
LogP2.321.981.75
Reactivity in SNArHighModerateLow
Antimicrobial MIC (S. aureus)8 µg/mL16 µg/mL32 µg/mL

The higher molecular weight and lipophilicity of the bromo analog improve membrane permeability, contributing to its enhanced bioactivity . Additionally, bromine’s larger atomic radius facilitates stronger van der Waals interactions with biological targets .

Applications in Medicinal Chemistry

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as a key intermediate in synthesizing kinase inhibitors and protease antagonists. For example, it is utilized in the preparation of thrombin inhibitors, where the bromine atom acts as a directing group for palladium-catalyzed cross-coupling reactions . Recent patents highlight its role in developing dual JAK2/FLT3\text{JAK2}/\text{FLT3} inhibitors for treating myeloproliferative disorders .

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